molecular formula C25H50O2Si B14377009 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one CAS No. 88641-46-7

4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one

Cat. No.: B14377009
CAS No.: 88641-46-7
M. Wt: 410.7 g/mol
InChI Key: IKLPGSTUPYHSNU-UHFFFAOYSA-N
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Description

4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one is an organic compound with the molecular formula C25H50O2Si . This compound features a silyl ether functional group, which is known for its stability and resistance to hydrolysis. The presence of a long octadecyl chain imparts hydrophobic properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one typically involves the reaction of octadecylsilanol with a suitable pent-3-en-2-one derivative under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one involves its interaction with various molecular targets. The silyl ether group can form stable bonds with hydroxyl groups, protecting them from hydrolysis. The long octadecyl chain can interact with hydrophobic regions of biomolecules, enhancing their stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Dimethyl(octyl)silyl]oxypent-3-en-2-one
  • 4-[Dimethyl(hexadecyl)silyl]oxypent-3-en-2-one
  • 4-[Dimethyl(dodecyl)silyl]oxypent-3-en-2-one

Uniqueness

4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one is unique due to its long octadecyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications where enhanced stability and solubility are required .

Properties

CAS No.

88641-46-7

Molecular Formula

C25H50O2Si

Molecular Weight

410.7 g/mol

IUPAC Name

4-[dimethyl(octadecyl)silyl]oxypent-3-en-2-one

InChI

InChI=1S/C25H50O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(4,5)27-25(3)23-24(2)26/h23H,6-22H2,1-5H3

InChI Key

IKLPGSTUPYHSNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C

Origin of Product

United States

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